molecular formula C12H7F3N6 B10927270 5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10927270
M. Wt: 292.22 g/mol
InChI Key: FCWUUPKBHWFZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent cyanation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure scalability and consistency. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(1-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted molecules. Examples include:

  • 5-Methyl-1H-pyrazole
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Uniqueness

What sets 5-(1-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE apart is its unique combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H7F3N6

Molecular Weight

292.22 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C12H7F3N6/c1-20-6-8(5-17-20)9-2-10(12(13,14)15)21-11(19-9)7(3-16)4-18-21/h2,4-6H,1H3

InChI Key

FCWUUPKBHWFZEB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.